molecular formula C11H20O3 B3161817 Methyl 8-(oxiran-2-yl)octanoate CAS No. 87321-84-4

Methyl 8-(oxiran-2-yl)octanoate

Cat. No.: B3161817
CAS No.: 87321-84-4
M. Wt: 200.27 g/mol
InChI Key: JMKMKVPLEQYRBF-UHFFFAOYSA-N
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Description

Methyl 8-(oxiran-2-yl)octanoate is an organic compound with the molecular formula C11H20O3. It is a methyl ester derivative of 8-(oxiran-2-yl)octanoic acid, featuring an oxirane (epoxide) ring attached to an octanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-(oxiran-2-yl)octanoate can be synthesized through the epoxidation of methyl 8-octenoate. One common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a dichloromethane (DCM) solvent. The reaction is typically carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts such as polyoxometalates may be employed to enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(oxiran-2-yl)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-(oxiran-2-yl)octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-(oxiran-2-yl)octanoate primarily involves the reactivity of its epoxide ring. The oxirane ring is highly strained and thus prone to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions. The ester group can also undergo hydrolysis or reduction, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(oxiran-2-yl)octanoate is unique due to its specific combination of an epoxide ring and a methyl ester group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science .

Properties

IUPAC Name

methyl 8-(oxiran-2-yl)octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-13-11(12)8-6-4-2-3-5-7-10-9-14-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKMKVPLEQYRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448794
Record name Oxiraneoctanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87321-84-4
Record name Oxiraneoctanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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